molecular formula C11H18N2O3S B1523135 3-amino-N,N-dimethyl-4-(propan-2-yloxy)benzene-1-sulfonamide CAS No. 1152837-83-6

3-amino-N,N-dimethyl-4-(propan-2-yloxy)benzene-1-sulfonamide

Cat. No. B1523135
M. Wt: 258.34 g/mol
InChI Key: UBEMSWNOQVVNLX-UHFFFAOYSA-N
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Description

“3-amino-N,N-dimethyl-4-(propan-2-yloxy)benzene-1-sulfonamide” is a chemical compound with the molecular formula C11H18N2O3S . It has a molecular weight of 258.34 .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring substituted with a sulfonamide group, a dimethylamino group, and a propan-2-yloxy group . The exact spatial arrangement of these groups could be determined using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.

Scientific Research Applications

Alzheimer's Disease Research

3-Amino-1-propanesulfonic acid, a compound similar to 3-Amino-N,N-dimethyl-4-(propan-2-yloxy)benzene-1-sulfonamide, was studied for its potential in treating Alzheimer's disease. It was found to bind to amyloid β, a protein associated with Alzheimer's, and showed potential in modifying the disease's progression. A Phase II study indicated that this compound was well-tolerated and capable of reducing CSF Aβ42 levels in patients with mild-to-moderate Alzheimer's disease, although it had no significant impact on cognitive or clinical measures over a 3-month period (Aisen et al., 2006).

Toxicology and Metabolism

The compound sodium 2,3-dimercapto-1-propane sulfonate, which shares a sulfonamide group with 3-Amino-N,N-dimethyl-4-(propan-2-yloxy)benzene-1-sulfonamide, was used in toxicology research. It was administered to treat metal intoxication by chelating metal species like mercury and arsenic to enhance their excretion from the body. Studies revealed the presence of a DMPS complex with monomethylarsonous acid in human urine after administration of DMPS, providing insights into the detoxification mechanisms (Gong et al., 2002).

Environmental Health

A study on environmental health revealed the presence of perfluorinated compounds, including perfluorooctane sulfonate, in human plasma samples. This highlighted the concern over the ubiquity and potential health impacts of such fluorinated sulfonamide compounds in the environment and the human body (Fromme et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 and GHS08 pictograms, indicating that it may be harmful if swallowed, inhaled, or in contact with skin, and it may cause damage to organs . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-amino-N,N-dimethyl-4-propan-2-yloxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-8(2)16-11-6-5-9(7-10(11)12)17(14,15)13(3)4/h5-8H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEMSWNOQVVNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N,N-dimethyl-4-(propan-2-yloxy)benzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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